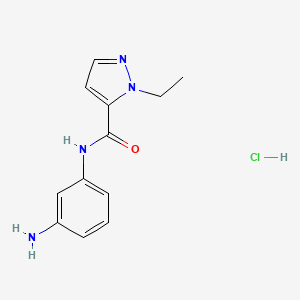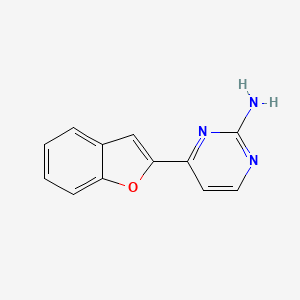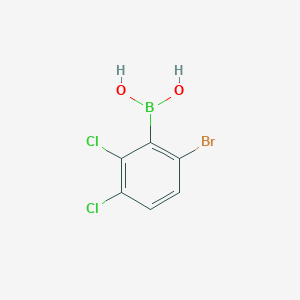
N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride
Übersicht
Beschreibung
“N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride” is a chemical compound that likely contains an aminophenyl group, a pyrazole group, and a carboxamide group. The “hydrochloride” indicates that the compound is a salt with a chloride ion .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed molecular structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives and their applications in medicinal chemistry and materials science have been widely studied. These compounds are synthesized through various chemical reactions and evaluated for their structural properties and potential biological activities. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antibacterial Evaluation
Compounds structurally related to N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride have shown promise as antimicrobial and antibacterial agents. Pitucha et al. (2011) prepared N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives and evaluated their potential as antimicrobial agents, demonstrating significant activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) (Pitucha et al., 2011).
Applications in Polymer Science
The incorporation of pyrazole moieties into polymers has been explored for the development of materials with enhanced properties. Mikroyannidis (1997) synthesized soluble and fusible polyamides and polyimides containing pyrazoline moieties, demonstrating their potential in creating heat-resistant resins with advantageous solubility and thermal properties (Mikroyannidis, 1997).
Antiglaucoma Activity
The investigation into the antiglaucoma activity of pyrazole derivatives has also been reported. Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives and evaluated their inhibitory effects on carbonic anhydrase isoenzymes, which are targets for antiglaucoma drugs, showing that these compounds are more potent inhibitors than the parent compound and standard treatments like acetazolamide (Kasımoğulları et al., 2010).
Corrosion Protection
The application of pyrazole derivatives in corrosion protection has been studied, demonstrating their efficacy in protecting metals against corrosion. Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solutions, showing high inhibition efficiency and suggesting their utility in industrial applications (Paul, Yadav, & Obot, 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)-2-ethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.ClH/c1-2-16-11(6-7-14-16)12(17)15-10-5-3-4-9(13)8-10;/h3-8H,2,13H2,1H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTCBRUVBFITPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-Amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1521886.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1521888.png)




![[2-(2-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521897.png)
